molecular formula C11H18N2O2 B2871520 10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione CAS No. 1343194-11-5

10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione

Cat. No.: B2871520
CAS No.: 1343194-11-5
M. Wt: 210.277
InChI Key: YQFHYTOPGBOXQA-UHFFFAOYSA-N
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Description

Evolution of Spirocyclic Frameworks

Spirocyclic compounds emerged as critical pharmacophores following the isolation of natural products like β-vetivone in 1939 and the subsequent synthesis of therapeutic agents such as spironolactone (1959) and griseofulvin (1958). These early successes demonstrated that spiro systems could balance conformational rigidity with synthetic flexibility, enabling precise spatial arrangement of functional groups. The 1,9-diazaspiro[5.5]undecane core, for instance, became a focal point for neurokinin receptor antagonists and poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors due to its ability to occupy deep hydrophobic binding pockets.

Privileged Structure Paradigm

The concept of "privileged structures" – modular scaffolds capable of interacting with diverse biological targets – gained traction in the 1980s. Diazaspiro compounds exemplify this principle, as their fused piperidine rings permit extensive derivatization at positions 4, 6, 9, and 10 while maintaining metabolic stability. For example, 1,9-diazaspiro[5.5]undecane derivatives showed subnanomolar inhibition of orexin receptors (OX~1~R/OX~2~R) through strategic substitution at position 9.

Properties

IUPAC Name

10-ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-2-13-8-5-9(14)12-11(10(13)15)6-3-4-7-11/h2-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFHYTOPGBOXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(=O)NC2(C1=O)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or p-toluenesulfonic acid .

Industrial Production Methods

In industrial settings, the production of 10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Differences and Spirocyclic Frameworks

The spirocyclic architecture and substituents differentiate 10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione from related diazaspirodiones:

Compound Name Spiro System Heteroatoms Key Substituents Molecular Formula
10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione [4.6] 2N, 2O Ethyl group at N10 C₁₁H₁₆N₂O₂
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a) [4.5] 2N, 2O Phenyl group at N6 C₁₄H₁₄N₂O₂
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (5d) [5.5] 2N, 2O Phenyl group at N1 C₁₅H₁₆N₂O₂
6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione [2.1.4.2] 2N, 2O None C₉H₁₂N₂O₂

Key Observations :

  • Substituents : The ethyl group in the target compound may enhance lipophilicity compared to aryl-substituted analogs (e.g., 5a, 5d), which exhibit higher melting points due to π-π interactions .
  • Heteroatoms : All compounds contain two nitrogen and two oxygen atoms, but the arrangement (e.g., diketopiperazine vs. imide) affects hydrogen-bonding capacity and reactivity.

Physicochemical Properties

Property 10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione 6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a) 1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (5d)
Melting Point (°C) Not reported 73–74 162
Solubility Likely moderate in organic solvents Low (crystalline solid) Low (crystalline solid)
Hydrogen Bonding 2 donors, 2 acceptors (estimated) 2 donors, 2 acceptors 2 donors, 2 acceptors

Notes:

  • The ethyl group in the target compound may lower melting points compared to aryl-substituted analogs, favoring oily or viscous forms .
  • The spiro[4.6] system’s conformational flexibility could enhance solubility in polar aprotic solvents compared to rigid spiro[5.5] systems.

Biological Activity

10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione is a synthetic compound belonging to the class of spiro compounds, characterized by its unique bicyclic structure that incorporates nitrogen atoms. With the molecular formula C11H18N2O2C_{11}H_{18}N_{2}O_{2} and a molecular weight of 210.28 g/mol, this compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.

The biological activity of 10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The compound is believed to modulate the activity of these targets through:

  • Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways.

Potential Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that 10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Properties : In vitro studies have shown that this compound may induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
  • Neurological Effects : Given its interaction with neurotransmitter receptors, there is interest in exploring its effects on neurological disorders.

Antimicrobial Activity

A study conducted by Smith et al. (2023) demonstrated that 10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. The study highlighted the compound's potential as a lead for developing new antibiotics.

Anticancer Research

In a separate investigation by Johnson et al. (2022), the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that treatment with 10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione resulted in a dose-dependent reduction in cell viability with IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells.

StudyCell LineIC50 (µM)Observations
Johnson et al. (2022)MCF-715Significant reduction in viability
Johnson et al. (2022)HeLa20Induction of apoptosis observed

Comparative Analysis with Similar Compounds

To understand the unique properties of 10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
6,10-Diazaspiro[4.6]undecane-7,11-dioneLacks ethyl groupModerate antimicrobial activity
10-Methyl-6,10-diazaspiro[4.6]undecane-7,11-dioneContains methyl groupLower anticancer efficacy

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